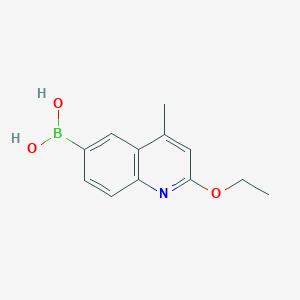

(2-Ethoxy-4-methylquinolin-6-yl)boronic acid

説明

(2-Ethoxy-4-methylquinolin-6-yl)boronic acid is a boronic acid derivative featuring a quinoline core substituted with ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at the 2- and 4-positions, respectively, and a boronic acid (-B(OH)₂) moiety at the 6-position. This compound belongs to the aryl boronic acid family, known for their reversible covalent interactions with diols and nucleophiles, enabling applications in medicinal chemistry (e.g., enzyme inhibition, proteasome targeting) and materials science (e.g., sensors, self-healing polymers) .

特性

IUPAC Name |

(2-ethoxy-4-methylquinolin-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO3/c1-3-17-12-6-8(2)10-7-9(13(15)16)4-5-11(10)14-12/h4-7,15-16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQDTWQAZIXAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(C=C2C)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

(2-Ethoxy-4-methylquinolin-6-yl)boronic acid is typically synthesized through a palladium-catalyzed borylation reaction. The process involves the reaction of the corresponding aryl halide (such as bromide or iodide) with a boron reagent under the influence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of (2-Ethoxy-4-methylquinolin-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

化学反応の分析

Types of Reactions

(2-Ethoxy-4-methylquinolin-6-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Dimethylformamide, tetrahydrofuran, or ethanol are commonly used solvents.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Quinoline Derivatives: Formed through substitution reactions.

科学的研究の応用

(2-Ethoxy-4-methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Industry: Used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.

作用機序

The mechanism of action of (2-Ethoxy-4-methylquinolin-6-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which deprotonates the boronic acid group, making it more reactive.

類似化合物との比較

Substituent Impact :

- Ethoxy vs. Methoxy : Ethoxy’s larger size and electron-donating nature may improve solubility and lower pKa compared to methoxy, enhancing physiological reactivity .

- Fluorine Substituents : Fluorine’s electron-withdrawing effect (e.g., in 2,3-difluoro analogues) significantly lowers pKa and strengthens diol binding, making such compounds superior for glucose sensing .

2.2. pKa and Binding Affinity

- The pKa of boronic acids dictates their reactivity at physiological pH (7.4). (2-Ethoxy-4-methylquinolin-6-yl)boronic acid likely has a pKa closer to 7–8 due to electron-donating ethoxy and methyl groups, enabling optimal diol binding in biological systems . In contrast, 3-AcPBA and 4-MCPBA (common in glucose sensors) exhibit higher pKa values (~8–9), limiting their utility in vivo .

- Binding constants (Kassoc) for diols (e.g., glucose) vary with substituents. Fluorinated analogues (e.g., 6-Ethoxy-2,3-difluorophenyl) show Kassoc values 10–50× higher than non-fluorinated counterparts, while quinoline-based boronic acids may exhibit moderate Kassoc due to steric effects .

2.3. Stability and Pharmacokinetics

- Peptide boronic acids (e.g., bortezomib) often suffer from poor pharmacokinetics due to peptide bond hydrolysis. (2-Ethoxy-4-methylquinolin-6-yl)boronic acid, being non-peptidic, may avoid this issue, though its quinoline core could confer hepatic metabolism challenges .

- Urea-containing boronic acids (e.g., compound 25 in ) demonstrate improved stability over peptide-based analogues, highlighting the importance of scaffold choice in drug design .

生物活性

(2-Ethoxy-4-methylquinolin-6-yl)boronic acid, with the CAS number 2377609-75-9, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are utilized in medicinal chemistry due to their unique reactivity and ability to inhibit enzymes, particularly proteases and glycosidases.

Chemical Structure

The compound's structure can be represented as follows:

- Linear Formula : C₁₂H₁₄BNO₃

- Functional Groups : Boronic acid group, ethoxy group, and a methyl-substituted quinoline ring.

Anticancer Properties

Recent studies have indicated that (2-Ethoxy-4-methylquinolin-6-yl)boronic acid exhibits significant anticancer properties. Research has shown that boronic acids can induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell survival. For instance, compounds similar to (2-Ethoxy-4-methylquinolin-6-yl)boronic acid have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. Boronic acids have been reported to possess activity against a range of bacterial strains, making them potential candidates for antibiotic development. The mechanism of action involves the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism .

The biological activity of (2-Ethoxy-4-methylquinolin-6-yl)boronic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, inhibiting their function.

- Apoptosis Induction : By modulating key signaling pathways, such as those involving Bcl-2 family proteins, this compound may promote programmed cell death in malignant cells .

Comparative Analysis with Other Compounds

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| (2-Ethoxy-4-methylquinolin-6-yl)boronic acid | Anticancer, Antimicrobial | Induces apoptosis; inhibits bacterial growth |

| Bortezomib | Anticancer | FDA-approved proteasome inhibitor for multiple myeloma |

| Vaborbactam | Antimicrobial | β-lactamase inhibitor used in combination therapies |

Study 1: Anticancer Efficacy

In a study evaluating various boronic acids, (2-Ethoxy-4-methylquinolin-6-yl)boronic acid was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity that warrants further exploration in drug development.

Q & A

Basic: What synthetic methodologies are recommended for the preparation and purification of (2-Ethoxy-4-methylquinolin-6-yl)boronic acid?

Answer:

The synthesis of arylboronic acids like (2-Ethoxy-4-methylquinolin-6-yl)boronic acid typically involves Suzuki-Miyaura cross-coupling precursors or direct borylation of the quinoline scaffold . A common approach includes:

- Step 1: Protecting the boronic acid as a boronate ester (e.g., pinacol ester) to enhance stability during synthesis. This avoids side reactions and simplifies purification .

- Step 2: Employing ATRP (atom-transfer radical polymerization) or phase-transfer catalysis for intermediates, as unprotected boronic acids can react unpredictably under basic conditions .

- Step 3: Purification via biphasic extraction (e.g., aqueous/organic phase separation) to isolate the boronic acid from unreacted precursors. Phase-transfer agents like polyols improve selectivity .

Basic: Which spectroscopic techniques are critical for characterizing (2-Ethoxy-4-methylquinolin-6-yl)boronic acid?

Answer:

- ¹¹B NMR spectroscopy : Identifies boronic acid speciation (e.g., free acid vs. boroxine trimer). Shifts between δ 28–32 ppm indicate trigonal planar boronic acids, while δ <10 ppm suggests tetrahedral boronate esters .

- MALDI-MS : Requires derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) to prevent boroxine formation. This enables accurate mass determination and sequencing of boronic acid-containing peptides .

- Thermogravimetric analysis (TGA) : Assesses thermal stability for flame-retardant applications. Degradation pathways (e.g., boroxine formation) are monitored at >200°C .

Advanced: How can researchers resolve discrepancies in diol-binding data for boronic acids under varying experimental conditions?

Answer:

Discrepancies arise from pH-dependent boronate speciation and secondary non-specific interactions :

- Kinetic vs. thermodynamic binding : Use stopped-flow fluorescence to measure on/off rates (e.g., kon values for D-fructose > D-glucose). Thermodynamic affinities (Ka) may not correlate with kinetic rates .

- Buffer optimization : Phosphate buffers can mask selectivity by promoting non-specific interactions with glycoproteins. Switch to borate-free buffers (e.g., HEPES) to reduce interference .

- Competitive binding assays : Include control sugars (e.g., mannitol) to distinguish specific vs. non-specific interactions .

Advanced: What experimental strategies are effective for evaluating the anticancer activity of quinoline-based boronic acids?

Answer:

- In vitro cytotoxicity assays : Screen against cancer cell lines (e.g., glioblastoma, multiple myeloma) using MTT assays. Compare IC₅₀ values with non-boronic analogs to isolate boron-specific effects .

- Tubulin polymerization inhibition : Monitor polymerization kinetics via turbidity assays. Boronic acids like combretastatin analogs bind β-tubulin, inducing apoptosis .

- Proteasome inhibition : Measure chymotrypsin-like activity (20S proteasome) using fluorogenic substrates. Boronic acids (e.g., bortezomib analogs) form reversible covalent bonds with catalytic threonine residues .

Advanced: How can researchers overcome challenges in quantifying trace impurities in boronic acid drug candidates?

Answer:

- LC-MS/MS in MRM mode : Achieve ppm-level sensitivity for genotoxic impurities (e.g., methyl phenyl boronic acid). Use underivatized samples to streamline analysis and avoid derivatization artifacts .

- Column selection : Hydrophilic interaction chromatography (HILIC) improves retention and resolution for polar boronic acids.

- Validation parameters : Follow ICH guidelines for LOD (<0.1 ppm), LOQ (<0.3 ppm), and linearity (R² >0.99) .

Advanced: What design principles enhance the selectivity of boronic acids for glycoprotein capture in biosensing?

Answer:

- Terminal saccharide specificity : Immobilize boronic acids (e.g., AECPBA) on gold surfaces. SPR analysis shows higher affinity for glycoproteins with terminal sialic acid vs. mannose .

- Reducing non-specific binding : Optimize buffer ionic strength and pH (e.g., pH 8.5 reduces electrostatic interactions).

- Reversibility : Elute captured glycoproteins using competitive diols (e.g., sorbitol) or elevated pH (>9.0) .

Advanced: How does modifying the quinoline scaffold affect the Lewis acidity and reactivity of the boronic acid moiety?

Answer:

- Electron-withdrawing groups (EWGs) : Substituents like ethoxy or methyl on the quinoline ring increase boron’s Lewis acidity, enhancing diol-binding kinetics .

- Steric effects : Bulky groups (e.g., 4-methyl) restrict boroxine formation, improving solubility and stability .

- pH-dependent speciation : Use ¹¹B NMR to monitor trigonal (B(OH)₂) ↔ tetrahedral (B(OH)₃⁻) transitions. Lower pKa correlates with stronger diol-binding .

Advanced: What methodologies validate boronic acid incorporation into covalent organic frameworks (COFs) for drug delivery?

Answer:

- PXRD and BET analysis : Confirm framework porosity and crystallinity. Boronic acid COFs show enhanced loading capacity for glycosylated drugs .

- In vitro release studies : Use glucose-containing buffers to trigger pH/diol-responsive release. Monitor via HPLC .

- Stability testing : TGA and DLS assess thermal/aggregation stability under physiological conditions .

Advanced: How can computational modeling guide the design of boronic acid-based proteasome inhibitors?

Answer:

- Docking studies : Use X-ray structures of the 20S proteasome (PDB: 1FNT) to simulate boronic acid binding. Prioritize compounds with hydrogen bonds to Thr1 and Gly47 .

- MD simulations : Assess binding mode stability over 100 ns. High-affinity inhibitors maintain covalent bonds with Thr1-Oγ .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict potency .

Advanced: What strategies mitigate boronic acid toxicity in preclinical development?

Answer:

- Prodrug design : Mask boronic acids as esters (e.g., trifluoroborate salts) to reduce off-target reactivity. Hydrolysis in vivo releases the active form .

- Selectivity profiling : Screen against off-target serine hydrolases (e.g., chymotrypsin) to minimize toxicity .

- Pharmacokinetic optimization : Introduce PEGylation or liposomal encapsulation to enhance circulation time and reduce renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。